molecular formula C8H19NO B15275282 2-Methoxy-3,4-dimethylpentan-1-amine

2-Methoxy-3,4-dimethylpentan-1-amine

Katalognummer: B15275282
Molekulargewicht: 145.24 g/mol
InChI-Schlüssel: RJYDBYMRNPDEDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3,4-dimethylpentan-1-amine is an organic compound with the molecular formula C8H19NO. It is a primary aliphatic amine that features a methoxy group and two methyl groups attached to a pentane backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,4-dimethylpentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxy-3,4-dimethylpentan-1-ol with an appropriate amine source under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of an amine source like ammonia or a primary amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3,4-dimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), strong nucleophiles (e.g., NaNH2)

Major Products Formed

    Oxidation: Formation of ketones or oxides

    Reduction: Formation of alcohols or amine derivatives

    Substitution: Formation of substituted amines or ethers

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3,4-dimethylpentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Methoxy-3,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-4,4-dimethylpentan-1-amine
  • 2,4-Dimethylpentan-3-amine

Uniqueness

2-Methoxy-3,4-dimethylpentan-1-amine is unique due to the presence of both a methoxy group and two methyl groups on the pentane backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C8H19NO

Molekulargewicht

145.24 g/mol

IUPAC-Name

2-methoxy-3,4-dimethylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-6(2)7(3)8(5-9)10-4/h6-8H,5,9H2,1-4H3

InChI-Schlüssel

RJYDBYMRNPDEDZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)C(CN)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.